2-(2-Ethoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid
Description
2-(2-Ethoxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid is a benzoimidazole derivative characterized by a carboxylic acid group at position 5 and a 2-ethoxyethyl substituent at position 2 of the benzimidazole core. This compound belongs to a broader class of heterocyclic molecules known for their diverse pharmacological and material science applications.
Properties
Molecular Formula |
C12H14N2O3 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
2-(2-ethoxyethyl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C12H14N2O3/c1-2-17-6-5-11-13-9-4-3-8(12(15)16)7-10(9)14-11/h3-4,7H,2,5-6H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
DFUYNJHERIJAPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC1=NC2=C(N1)C=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of Ethoxyethyl Group: The ethoxyethyl group can be introduced via alkylation reactions using ethoxyethyl halides in the presence of a base such as potassium carbonate.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring or the ethoxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or aldehydes.
Scientific Research Applications
2-(2-Ethoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may exhibit biological activity, such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects could be explored for the treatment of various diseases, including infections and cancer.
Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with enzymes or receptors in biological systems. For example, they may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as agonists or antagonists.
Comparison with Similar Compounds
Unique Features of 2-(2-Ethoxyethyl)-1H-benzo[d]imidazole-5-carboxylic Acid
While direct data on this compound are absent, its 2-ethoxyethyl group likely confers distinct properties:
- Lipophilicity : The ethoxyethyl chain may enhance membrane permeability compared to hydroxy- or nitro-substituted analogs, as seen in related angiotensin II receptor antagonists .
- Synthetic Flexibility : The ethyl ether group could serve as a handle for further functionalization via hydrolysis or alkylation, a strategy employed in prodrug design (e.g., TCV-116 in ).
Biological Activity
2-(2-Ethoxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid is a compound belonging to the benzimidazole family. This class of compounds is recognized for its diverse biological activities, making it a significant focus in medicinal chemistry. The molecular formula of this compound is C13H16N2O3, and its structure features a benzimidazole core combined with a carboxylic acid group and an ethoxyethyl substituent. This unique configuration contributes to its potential therapeutic applications.
Antimicrobial Properties
Research indicates that derivatives of benzimidazole, including 2-(2-Ethoxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid, exhibit notable antimicrobial activity against various bacterial and fungal strains. For instance, studies have shown effectiveness against Candida albicans, with some derivatives achieving minimum inhibitory concentrations (MIC) as low as 16 µg/mL after 24 hours of exposure .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. In vitro assays have demonstrated that benzimidazole derivatives can induce cell cycle arrest and apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). For example, related compounds have shown IC50 values ranging from 7.82 to 21.48 µM against multiple cancer cell lines, indicating significant cytotoxic effects .
The mechanism of action often involves the inhibition of key enzymes such as human topoisomerase I, which is crucial for DNA replication and repair processes. Compounds similar to 2-(2-Ethoxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid have been shown to cause G2/M phase arrest in the cell cycle, leading to increased apoptosis through mechanisms involving pro-apoptotic and anti-apoptotic protein modulation .
Structure-Activity Relationship (SAR)
The structure-activity relationship of benzimidazole derivatives highlights the importance of specific functional groups in enhancing biological activity. The presence of the ethoxyethyl group in 2-(2-Ethoxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid may improve solubility and bioavailability compared to other structural analogs lacking this substituent. Comparative analysis with other compounds reveals that modifications at various positions on the benzimidazole ring can significantly impact their biological efficacy .
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole | Chlorine substitution on the benzene ring | Antimicrobial |
| 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid | Methyl and propyl substitutions | Anticancer |
| 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one | Methoxy substitution | Anti-inflammatory |
In Vitro Studies
In a series of in vitro studies conducted on various cancer cell lines, compounds related to 2-(2-Ethoxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid exhibited significant cytotoxicity. For instance, one study reported that certain derivatives caused over 50% growth inhibition across a panel of 60 different cancer cell lines at concentrations ranging from 0.16 to 3.6 µM .
Mechanistic Insights
Mechanistic studies have elucidated that these compounds can induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. Specifically, compounds were found to upregulate pro-apoptotic factors while downregulating anti-apoptotic ones, thereby facilitating programmed cell death in malignant cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
